Piperlotine C

描述

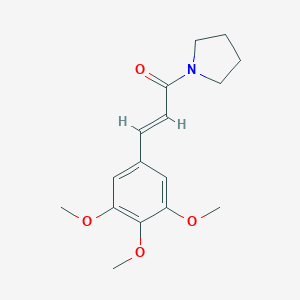

胡椒碱C是一种从胡椒属植物中分离出来的次生代谢产物,例如胡椒属植物。它是一种酰胺生物碱,以其强大的抗血小板聚集活性而闻名。 该化合物分子式为C16H21NO4,分子量为291.34 g/mol .

准备方法

合成路线和反应条件: 胡椒碱C可以通过多种方法合成,包括Horner-Wadsworth-Emmons反应。 该反应涉及在0°C下使用氢化钠和对茴香醛在无水四氢呋喃中,以中等产率得到胡椒碱C . 另一种方法涉及在单锅五组分合成中使用草酸二水合物作为均相催化剂 .

工业生产方法: 胡椒碱C的工业生产通常涉及从胡椒属植物中提取。 胡椒属植物的甲醇提取物经过活性引导分离,得到胡椒碱C和其他酰胺生物碱 .

化学反应分析

Structural Determinants of Reactivity

Piperlotine C’s chemical behavior is governed by:

-

Electron-donating groups (EDG) : Two methoxy (-OCH) substituents enhance aromatic ring electron density, favoring electrophilic aromatic substitution but reducing anti-inflammatory activity compared to electron-withdrawing analogs .

-

Conjugated enone system : The α,β-unsaturated amide enables Michael addition reactions and serves as a dienophile in Diels-Alder cycloadditions .

Comparative Reactivity and Biological Activity

The substitution pattern directly influences both chemical reactivity and pharmacological effects :

| Compound | MMP-9 Inhibition (Pa/Pi) | TNF Inhibition (Pa/Pi) | Anti-inflammatory Activity (Edema Inhibition %) |

|---|---|---|---|

| This compound | 0.791/0.003 | 0.639/0.010 | 42.24 |

| 6 (CF-substituted) | 0.631/0.012 | 0.410/0.053 | 60.32 |

Pa = Probability of activity; Pi = Probability of inactivity .

Key Observations :

-

Methoxy groups reduce anti-inflammatory potency (42.24% edema inhibition) compared to trifluoromethyl derivatives (6 : 60.32%) .

-

Extended conjugation in analogs (e.g., derivative 2 ) decreases activity due to steric and electronic effects .

Mechanistic Insights from Analogous Systems

While direct kinetic data for this compound is limited, studies on related α,β-unsaturated amides reveal:

-

Radical scavenging : The enone system participates in hydrogen atom transfer (HAT) reactions, quenching reactive oxygen species .

-

Metabolic stability : Methoxy groups enhance resistance to cytochrome P450-mediated oxidation compared to nitro-substituted analogs .

Synthetic Modifications and Derivatives

This compound serves as a scaffold for generating analogs with tailored properties:

-

Nitro derivatives : Introducing -NO groups (e.g., compound 5 ) reduces bioactivity (31.68% edema inhibition) due to increased metabolic susceptibility .

-

Fluorinated analogs : CF-substituted derivatives exhibit enhanced lipophilicity (logP = 3.82) and absorption .

Computational Predictions

Machine learning models (e.g., PASS Online) predict this compound’s moderate MMP-9 and TNF inhibition (Pa = 0.791 and 0.639, respectively), aligning with experimental data .

科学研究应用

作用机制

胡椒碱C主要通过抑制血小板聚集发挥作用。它靶向血小板活化因子和花生四烯酸通路,导致血小板聚集减少。 该化合物还增加细胞膜通透性并破坏线粒体膜电位,有助于其生物活性 .

类似化合物:

- 胡椒碱A

- 胡椒碱D

- 胡椒碱

- 砂仁碱

- 胡椒碱

比较: 胡椒碱C因其与其他类似化合物相比具有强大的抗血小板聚集活性而独一无二。 虽然胡椒碱A和D也表现出抗血小板特性,但胡椒碱C在抑制花生四烯酸和血小板活化因子诱导的血小板聚集方面显示出更高的疗效 .

胡椒碱,另一种来自胡椒属的化合物,以其抗炎和抗癌特性而闻名,但它没有表现出与胡椒碱C相同的抗血小板活性 . 砂仁碱和胡椒碱具有不同的药理学特性,砂仁碱显示出杀虫活性,而胡椒碱则因其镇痛特性而被使用 .

相似化合物的比较

- Piperlotine A

- Piperlotine D

- Piperine

- Sarmentine

- Pellitorine

Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, this compound has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .

Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as this compound . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .

生物活性

Piperlotine C is an alkaloid derived from the Piper species, particularly isolated from Piper lolot. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and potential antimicrobial effects.

Chemical Structure and Properties

This compound is characterized by its unique structure as an α,β-unsaturated amide. Its molecular formula and structural characteristics contribute to its biological activity. The compound's activity is often compared with other piperlotines, such as Piperlotine A, to elucidate structure-activity relationships (SAR).

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various piperlotines, this compound was tested using a carrageenan-induced acute inflammation model in mice. The results indicated that this compound inhibited paw edema with a percentage inhibition of 3.8% at a dosage of 25 mg/kg, compared to indomethacin, which had a 31.04% inhibition at the same dosage .

Table 1: Anti-inflammatory Activity of this compound Compared to Other Compounds

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65 ± 0.07 | - |

| Indomethacin (20 mg/kg) | 0.48 ± 0.03 | 31.04 |

| Piperlotine A | 0.59 ± 0.05 | 9.21 |

| This compound | 0.62 ± 0.08 | 3.8 |

The study highlighted that the presence of electron-donating groups (EDG) in the aromatic ring of piperlotines enhances their anti-inflammatory activity, while electron-withdrawing groups (EWG) can significantly impact efficacy .

Anti-platelet Activity

This compound has also been evaluated for its anti-platelet aggregation properties. It demonstrated an IC50 value of 26.6 µg/mL when induced by arachidonic acid, indicating its potential as an anti-thrombotic agent . This activity suggests that this compound could be beneficial in managing cardiovascular diseases related to platelet aggregation.

Antimicrobial Activity

In addition to its anti-inflammatory and anti-platelet activities, this compound has shown some antibacterial effects against Mycobacterium tuberculosis (MTb) strains when tested alongside other derivatives . Although specific MIC values for this compound were not detailed in the studies reviewed, the potential for combination therapies with first-line antituberculosis drugs has been suggested.

Case Studies and Research Findings

A comprehensive examination of this compound's biological activities reveals its multifaceted role in pharmacology:

- Study on Anti-inflammatory Effects : In vivo studies indicated that while this compound had lower edema inhibition compared to indomethacin, it still exhibited notable activity among the tested piperlotines .

- Anti-platelet Aggregation : The compound's ability to inhibit platelet aggregation presents a promising avenue for further research into cardiovascular applications .

- Potential Antimicrobial Applications : The exploration of Piperlotines' effects on MTb suggests a need for more extensive studies into their use as adjunct therapies in tuberculosis treatment .

属性

IUPAC Name |

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-35-1 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。